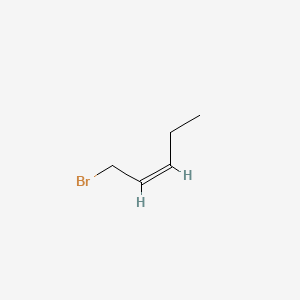

2-Pentene, 1-bromo-, (Z)-

Description

Significance of Allylic Halides as Synthetic Intermediates

Allylic halides, including (Z)-1-bromo-2-pentene, are highly valuable building blocks in organic synthesis. numberanalytics.com Their significance stems from the reactivity of the allylic position—the carbon atom adjacent to a carbon-carbon double bond. pearson.com This position is activated towards both nucleophilic substitution (S_N1 and S_N2) and elimination reactions. ucalgary.ca The double bond plays a crucial role by stabilizing reaction intermediates, such as carbocations or the transition states in S_N2 reactions, through resonance. pearson.comlibretexts.org

This enhanced reactivity allows for the introduction of a wide variety of functional groups at the allylic position, making allylic halides versatile precursors for the synthesis of more complex molecules. numberanalytics.com They are employed in the synthesis of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comuwindsor.ca For instance, they can react with a range of nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds. pearson.com

Stereochemical Considerations in Unsaturated Halogenated Systems: The Z-Configuration

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, can have a profound impact on its physical properties and biological activity. In unsaturated halogenated systems like (Z)-1-bromo-2-pentene, the "Z" configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pub For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as "Z". libretexts.orgstudymind.co.uk

The Z-configuration is often thermodynamically less stable than the corresponding "E" (entgegen) isomer, where the high-priority groups are on opposite sides. rsc.org This difference in stability can be exploited in synthesis. The stereoselective synthesis of Z-alkenes is a significant area of research, as the specific geometry of the double bond is often crucial for the desired function of the target molecule. rsc.orgorganic-chemistry.org Methods to achieve high Z-selectivity include the Julia-Kocienski olefination, electrochemical reduction of alkynes, and various palladium-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.orgacs.org The ability to control the stereochemistry at the double bond is critical in the synthesis of many biologically active compounds where a specific isomer is required for efficacy. nih.gov

Evolution of Research on (Z)-1-Bromo-2-Pentene and Analogues

Research on (Z)-1-bromo-2-pentene and its analogues has evolved alongside the broader field of organic synthesis. Early work focused on understanding the fundamental reactivity of allylic halides. numberanalytics.com Over time, the focus has shifted towards developing highly selective and efficient methods for their synthesis and for their use in complex molecule construction.

Key developments include the use of transition metal catalysts, such as palladium and nickel, which have greatly expanded the scope of reactions involving allylic halides. numberanalytics.comuwindsor.ca These catalysts allow for milder reaction conditions and greater control over regioselectivity and stereoselectivity. For example, methods for the stereoselective synthesis of (Z)-1-bromo-1-alkenes from 1,1-dibromo-1-alkenes have been developed using palladium catalysis. acs.org More recently, microwave-assisted synthesis has been shown to be an effective method for the stereoselective preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids, offering rapid reaction times and high yields. organic-chemistry.org The development of these advanced synthetic methods underscores the continued importance of compounds like (Z)-1-bromo-2-pentene as versatile intermediates in modern organic chemistry.

Below is a table summarizing some of the key physical and chemical properties of (Z)-1-Bromo-2-pentene.

| Property | Value | Reference |

| Molecular Formula | C5H9Br | lookchem.com |

| Molecular Weight | 149.03 g/mol | lookchem.com |

| Boiling Point | 122 °C (lit.) | lookchem.comchemicalbook.com |

| Density | 1.26 g/mL at 25 °C (lit.) | lookchem.comchemicalbook.com |

| Refractive Index | n20/D 1.478 (lit.) | lookchem.comchemicalbook.com |

| Flash Point | 23 °C | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-bromopent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBPZRNURKMEFD-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7348-78-9 | |

| Record name | (2Z)-1-bromopent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z 1 Bromo 2 Pentene

Stereoselective Approaches to (Z)-1-Bromo-2-Pentene

Achieving high stereoselectivity is a critical challenge in the synthesis of (Z)-1-bromo-2-pentene. Various methods have been developed to address this, including catalytic hydrogenation, halogenation of unsaturated alcohols, and palladium-catalyzed hydrogenolysis.

Catalytic Hydrogenation of Alkynes for Z-Alkene Formation

The partial catalytic hydrogenation of alkynes is a cornerstone for the stereoselective synthesis of Z-alkenes. thieme-connect.de This method's effectiveness hinges on the catalyst's ability to facilitate the syn-addition of hydrogen across the carbon-carbon triple bond.

A prominent method involves the use of Lindlar's catalyst, which is a palladium catalyst poisoned with a lead salt and quinoline. thieme-connect.de This deactivation prevents over-reduction to the corresponding alkane and promotes the formation of the Z-alkene. Other heterogeneous catalysts based on palladium, platinum, rhodium, or nickel have also been successfully employed for the Z-selective partial reduction of alkynes. thieme-connect.de

Recent advancements have introduced novel catalytic systems. For instance, a palladium-catalyzed semihydrogenation of alkynes using water as a hydrogen donor has been reported. nih.govacs.org In this system, the stereoselectivity can be controlled by ligands and additives. Specifically, the use of triethanolamine/sodium acetate (B1210297) (TEOA/NaOAc) as an additive with a palladium catalyst has been shown to effectively produce Z-alkenes with high stereoselectivity. nih.govacs.org Another innovative approach utilizes an electrochemical method for the hydrogenation of alkynes, which can achieve high yields and excellent chemo- and stereoselectivity for Z-alkenes without the need for high-pressure hydrogen or complex ligands. rsc.org Furthermore, zinc-based catalytic systems have demonstrated high selectivity for the semi-hydrogenation of both aryl and alkyl substituted internal alkynes, yielding high Z:E ratios. chemrxiv.org

| Catalyst System | Hydrogen Source | Key Features | Z:E Ratio |

| Lindlar Catalyst | H₂ gas | Lead-poisoned palladium on CaCO₃ | High Z-selectivity |

| Pd/TEOA/NaOAc | H₂O | Ligand-controlled stereoselectivity | Up to 96:4 |

| Electrochemical (Pd(OAc)₂/Ni) | Solvent | Eliminates need for H₂ gas | High Z-selectivity |

| Zinc-Anilide Complex | H₂ gas | Effective for internal alkynes | >96:4 |

Halogenation of Unsaturated Alcohols: Phosphorus Tribromide Mediated Reactions

The conversion of alcohols to alkyl bromides using phosphorus tribromide (PBr₃) is a fundamental transformation in organic synthesis. byjus.commasterorganicchemistry.com This reaction is particularly useful for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the chiral center. byjus.commasterorganicchemistry.com

When applied to unsaturated alcohols, such as (Z)-2-penten-1-ol, PBr₃ can be used to synthesize the corresponding (Z)-1-bromo-2-pentene. The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. masterorganicchemistry.compearson.com Subsequently, a bromide ion attacks the carbon atom in an Sₙ2 fashion, leading to the desired bromoalkane with inversion of stereochemistry. masterorganicchemistry.com The use of PBr₃ is often preferred over hydrobromic acid as it minimizes the risk of carbocation rearrangements. byjus.com

A general procedure involves the dropwise addition of PBr₃ to the alcohol, sometimes in the presence of a weak base like pyridine (B92270) to prevent the reverse reaction. byjus.comrsc.org

Palladium-Catalyzed Stereoselective Hydrogenolysis of Geminal Dihalides

A highly stereoselective method for preparing (Z)-1-bromo-1-alkenes involves the palladium-catalyzed hydrogenolysis of the corresponding 1,1-dibromo-1-alkenes. acs.orgscilit.com This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a reducing agent like tributyltin hydride (Bu₃SnH). acs.org

The process is a clean and highly stereoselective reduction that yields geometrically pure (Z)-bromoalkenes in good yields. acs.org This methodology is particularly valuable for the synthesis of conjugated (Z)-polyenes and enynes, which are important structural motifs in various biologically active natural products. acs.org The reaction can be integrated into one-pot syntheses, combining the hydrogenolysis with subsequent cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to build more complex molecules. acs.org

Control of Isomeric Purity in 1-Bromo-2-Pentene Synthesis

A significant hurdle in the synthesis of (Z)-1-bromo-2-pentene is ensuring high isomeric purity by minimizing the formation of the (E)-isomer and effectively separating any resulting mixture.

Challenges in Achieving High (Z)-Selectivity and Minimizing (E)-Isomer Formation

Several factors can complicate the achievement of high (Z)-selectivity. In catalytic hydrogenation, over-reduction to the alkane can occur, and the catalyst's selectivity can be influenced by the substrate and reaction conditions. thieme-connect.dechemrxiv.org For instance, while Lindlar's catalyst is effective, its activity can vary, potentially leading to mixtures of the (Z)- and (E)-isomers along with the starting alkyne and fully saturated alkane.

In other synthetic routes, such as the bromoboration of propyne (B1212725) followed by cross-coupling, the intermediate species can be prone to stereoisomerization, which can compromise the purity of the final (Z)-alkene product. acs.org Similarly, the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids, while stereoselective for (Z)-1-bromo-1-alkenes, can see reduced selectivity with certain substrates due to electronic effects or steric hindrance. organic-chemistry.org

The choice of solvent and reagents is also critical. For example, in palladium-catalyzed hydrogenations with formic acid, the stereochemical outcome can be dramatically reversed from (Z) to (E) by switching from anhydrous to aqueous formic acid. acs.org

Methodologies for Isomeric Separation and Purification

When a mixture of (Z) and (E) isomers of 1-bromo-2-pentene is formed, effective separation techniques are necessary to isolate the desired isomer.

Fractional Distillation and Gas Chromatography: For isomers with different boiling points, fractional distillation can be an effective separation method. However, for isomers with very similar boiling points, preparative gas chromatography (GC) is often more suitable. Capillary GC columns, particularly those with polar stationary phases like Carbowax, can provide baseline separation of (Z) and (E) isomers due to differences in their dipole moments. vurup.sk

Chromatographic Techniques: Liquid-liquid chromatography (LLC) techniques, such as countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), are powerful methods for preparative-scale separation of isomers. rotachrom.com These techniques utilize two immiscible liquid phases, which can be tailored to effectively separate complex isomeric mixtures. rotachrom.com Column chromatography using silica (B1680970) gel is also a standard laboratory technique for purifying reaction products and separating isomers. thieme-connect.dersc.org

Recent Advances and Mechanistic Studies in Synthetic Routes

The synthesis of specific stereoisomers of halogenated alkenes is a focal point in organic chemistry due to their utility as versatile intermediates in creating complex molecules. The compound (Z)-1-bromo-2-pentene, with its defined stereochemistry and reactive sites, presents a unique synthetic challenge. Advanced methodologies have been developed to control the geometry of the double bond and the position of the bromine atom. This article explores recent progress in the stereoselective synthesis of (Z)-1-bromo-2-pentene, focusing on allylic bromination, the use of organometallic reagents, and domino reaction strategies.

Exploration of Allylic Bromination Pathways and Regioselectivity

Allylic bromination introduces a bromine atom to a carbon adjacent to a double bond. masterorganicchemistry.com While effective, controlling the regioselectivity in unsymmetrical alkenes like pentene isomers is a significant challenge. The reaction typically proceeds via a free-radical mechanism, where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. masterorganicchemistry.com This intermediate can then react with a bromine source at different positions, potentially leading to a mixture of products.

The use of N-bromosuccinimide (NBS) is a standard method for allylic bromination, as it maintains a low concentration of molecular bromine (Br₂), which minimizes the competing reaction of electrophilic addition across the double bond. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator like dibenzoyl peroxide (DBPO). thieme-connect.de

For an alkene like 2-pentene, the allylic radical has two resonance forms. This can lead to the formation of two constitutional isomers: 1-bromo-2-pentene and 4-bromo-2-pentene. Furthermore, each of these can exist as (E) and (Z) stereoisomers. The distribution of these products is influenced by both kinetic and thermodynamic factors, including the relative stability of the possible isomeric products and the transition states leading to them. The (E)-isomer is often more thermally stable than the (Z)-isomer due to reduced steric hindrance. Achieving high selectivity for the less stable (Z)-1-bromo-2-pentene via this pathway is inherently difficult and often results in mixtures that require purification. vaia.com

| Reagent System | Initiation | Solvent | Primary Products | Key Challenges |

|---|---|---|---|---|

| NBS | Light (hν) or Peroxide (ROOR) | CCl₄ | Mixture of 1-bromo-2-pentene (E/Z) and 4-bromo-2-pentene | Low regioselectivity and stereoselectivity due to resonance-stabilized allylic radical. masterorganicchemistry.comvaia.com |

| Br₂ | High Temperature | Gas Phase | Allyl bromide (for propene). thieme-connect.de For 2-pentene, a complex mixture is expected. | Requires high temperatures and often leads to competing addition reactions. masterorganicchemistry.com |

The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by light or heat, to generate a bromine radical. This radical abstracts a hydrogen atom from an allylic position of the alkene, forming an allylic radical and HBr. The HBr then reacts with NBS to produce a low concentration of Br₂, which subsequently reacts with the allyl radical to form the allylic bromide and a new bromine radical, propagating the chain reaction. masterorganicchemistry.com The lack of control over which resonance contributor of the radical reacts with bromine is the primary source of the product mixture.

Employment of Organometallic Reagents in Stereodefined Bromoalkene Synthesis

To overcome the selectivity issues of radical reactions, synthetic chemists have turned to organometallic reagents, which offer highly stereodefined pathways to vinyl halides. These methods often involve the creation of a carbon-carbon double bond with a specific geometry, followed by a stereospecific bromination step.

One powerful strategy involves the hydroboration or hydroalumination of terminal alkynes. scielo.org.boresearchgate.net For instance, the hydroalumination of 1-pentyne (B49018) with diisobutylaluminium hydride (DIBAH) proceeds via a cis-addition, yielding a (Z)-alkenylalane. Subsequent reaction of this organoaluminum intermediate with bromine (Br₂) occurs with retention of configuration, affording the (Z)-1-bromo-2-pentene. researchgate.net

Alternatively, terminal alkynes can be converted to (E)-alkenylboronic acids. scielo.org.bo Treatment of these boronic acids with bromine and a base, such as sodium hydroxide, results in a substitution with inversion of configuration, producing the (Z)-1-bromoalkene with high stereoselectivity. scielo.org.bo For example, starting from 1-pentyne, this two-step sequence via the alkenylboronic acid intermediate provides a reliable route to (Z)-1-bromo-2-pentene.

Organozinc reagents, utilized in Negishi cross-coupling reactions, also serve as precursors for stereodefined bromoalkenes. nih.gov The synthesis can involve the preparation of a stereodefined alkenylzinc reagent followed by a palladium-catalyzed cross-coupling with a bromine source. The stereochemistry of the organozinc reagent is typically retained throughout the catalytic cycle. nih.govacs.org

| Starting Material | Key Reagents | Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1-Pentyne | 1. Catecholborane 2. H₂O 3. Br₂, NaOH | (E)-Pent-1-enylboronic acid | Inversion | scielo.org.bo |

| 1-Pentyne | 1. Diisobutylaluminium hydride (DIBAH) 2. Br₂ | (Z)-Pent-1-enylalane | Retention | researchgate.net |

These organometallic routes provide superior control over the double bond geometry compared to allylic bromination, making them the preferred methods for synthesizing pure stereoisomers of vinyl halides like (Z)-1-bromo-2-pentene.

Domino Cyclization and Elimination Strategies Towards Bromoalkene Derivatives

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach offers high atom and step economy by building molecular complexity in a single pot.

A relevant strategy for synthesizing bromoalkene derivatives involves a domino bromo-cyclization and elimination sequence. For example, homoallylic trichloroacetimidates can react with N-bromoacetamide (NBA) in a process that begins with the bromination of the alkene. rsc.org This is followed by an intramolecular cyclization where the nitrogen atom attacks the intermediate bromonium ion, forming a cyclic species. Subsequent base-mediated elimination and ring-opening can lead to the formation of a 1-bromo-2-amino-3-butene derivative. rsc.org While this specific example yields an amino-substituted bromoalkene, the underlying principle of using a domino sequence to construct the bromoalkene moiety is a powerful and emerging strategy.

Another innovative approach utilizes microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This reaction, when conducted in the presence of a base like triethylamine (B128534) (Et₃N), proceeds rapidly and with high stereoselectivity to yield (Z)-1-bromo-1-alkenes. The mechanism involves the elimination of both a bromine atom and a carboxyl group, driven by the formation of carbon dioxide and the stable alkene product. This method is notable for its efficiency, short reaction times, and high Z-selectivity, making it a valuable tool for the synthesis of compounds like (Z)-1-bromo-2-pentene. organic-chemistry.org

| Strategy | Starting Material Type | Key Reagents | Product Type | Key Features |

|---|---|---|---|---|

| Debrominative Decarboxylation | anti-2,3-Dibromoalkanoic acid | Et₃N, DMF, Microwave | (Z)-1-Bromo-1-alkene | High Z-stereoselectivity, rapid reaction times. organic-chemistry.org |

| Domino Bromo-cyclization/Elimination | Homoallylic trichloroacetimidate | N-Bromoacetamide (NBA) | 1-Bromo-2-amino-3-butene derivative | Forms C-Br and C-N bonds in a cascade. rsc.org |

These advanced strategies highlight the ongoing development in synthetic organic chemistry, providing increasingly sophisticated and efficient tools for the construction of precisely functionalized and stereochemically defined molecules like (Z)-1-bromo-2-pentene.

Mechanistic Investigations of Z 1 Bromo 2 Pentene Reactivity

Nucleophilic Substitution Reactions

As an allylic halide, (Z)-1-bromo-2-pentene is an excellent substrate for nucleophilic substitution reactions. ucalgary.calibretexts.org The proximity of the carbon-bromine bond to the π-system of the double bond significantly influences the reaction pathways, which can include both direct substitution (SN2) and substitution involving a carbocation intermediate (SN1), as well as potential rearrangements (SN1' or SN2'). lscollege.ac.in

Comparative Analysis of SN1 and SN2 Pathways with Positional Isomers

The reactivity of (Z)-1-bromo-2-pentene in nucleophilic substitution is best understood by comparing it to its positional isomers, such as a saturated alkyl halide like 1-bromopentane (B41390) or a non-allylic alkenyl halide like 5-bromo-1-pentene (B141829).

SN2 Reactivity: (Z)-1-bromo-2-pentene is a primary allylic halide. Allylic halides are known to react more rapidly in SN2 reactions than their saturated counterparts (e.g., 1-bromopentane). stackexchange.comreddit.com This enhanced reactivity is attributed to the stabilization of the SN2 transition state. In this transition state, the p-orbital of the central carbon atom, which is partially bonded to both the incoming nucleophile and the leaving group, overlaps with the adjacent π-system of the double bond. This conjugation stabilizes the transition state, thereby lowering the activation energy and increasing the reaction rate. libretexts.org In contrast, a non-allylic isomer like 5-bromo-1-pentene would exhibit typical primary alkyl halide reactivity, as the double bond is too distant to provide allylic stabilization.

SN1 Reactivity: Under conditions that favor an SN1 mechanism (e.g., a polar protic solvent and a weak nucleophile), (Z)-1-bromo-2-pentene can ionize to form an allylic carbocation. libretexts.org This carbocation is significantly stabilized by resonance, which delocalizes the positive charge across two carbon atoms. masterorganicchemistry.comunits.it This stabilization makes the formation of the carbocation more favorable compared to the primary carbocation that would form from 1-bromopentane, which is highly unstable. masterorganicchemistry.com Therefore, allylic halides like 1-bromo-2-pentene are much more reactive towards SN1 reactions than primary alkyl halides. stackexchange.comlibretexts.org For an isomer like 3-bromo-1-pentene, which is a secondary allylic halide, the rate of SN1 reaction would be similar to that of 1-bromo-2-pentene because both form the same resonance-stabilized allylic cation. libretexts.org

| Compound | Relative SN2 Rate | Relative SN1 Rate | Rationale |

| (Z)-1-Bromo-2-pentene | High | Moderate | Stabilized SN2 transition state; resonance-stabilized allylic carbocation. libretexts.orgmasterorganicchemistry.com |

| 1-Bromopentane | Low | Very Low | No π-system stabilization; highly unstable primary carbocation. stackexchange.com |

| 5-Bromo-1-pentene | Low | Very Low | Double bond is not in an allylic position; no resonance stabilization. |

| 3-Bromo-1-pentene | Moderate | Moderate | Secondary halide with steric hindrance; forms the same allylic cation as 1-bromo-2-pentene. libretexts.org |

Allylic Reactivity and Stabilization of Intermediates

A key feature of the reactivity of (Z)-1-bromo-2-pentene is the potential for allylic rearrangement. lscollege.ac.inwikipedia.org When the molecule undergoes substitution via an SN1 pathway, the intermediate is a hybrid of two resonance structures: a primary carbocation and a secondary carbocation.

This delocalization means that an incoming nucleophile can attack at either of the two electron-deficient carbons (C1 or C3). ucalgary.calscollege.ac.in Attack at C1 results in the direct substitution product, while attack at C3 leads to the allylic rearrangement product, 3-bromo-1-pentene. The ratio of these products often depends on factors like the nature of the nucleophile and reaction conditions, with the thermodynamically more stable product (often the one with the more substituted double bond) being favored under thermodynamic control. quizlet.com This phenomenon is known as an SN1' reaction. lscollege.ac.in A similar rearrangement can occur under SN2 conditions (an SN2' reaction), where the nucleophile attacks the γ-carbon (C3), displacing the leaving group in a concerted fashion. lscollege.ac.inwikipedia.org

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in (Z)-1-bromo-2-pentene is a region of high electron density, making it susceptible to attack by electrophiles. lumenlearning.com This initiates electrophilic addition reactions, where the π bond is broken and two new σ bonds are formed.

Formation and Reactivity of Bromonium Ion Intermediates

When (Z)-1-bromo-2-pentene reacts with a halogen like bromine (Br₂), the reaction proceeds through a cyclic bromonium ion intermediate. wikipedia.orglibretexts.org As the Br₂ molecule approaches the alkene, the π electrons of the double bond attack one of the bromine atoms, which becomes electrophilic, while displacing the other as a bromide ion (Br⁻). libretexts.org The attacked bromine atom then uses a lone pair of electrons to bond back to the other carbon of the original double bond, forming a three-membered ring. wikipedia.orglibretexts.org

This cyclic bromonium ion is significant for several reasons. First, it prevents the formation of a free carbocation, thus precluding rearrangements that are common in other electrophilic additions (like the addition of HBr). masterorganicchemistry.com Second, the bromine atom shields one face of the molecule, forcing the subsequent nucleophilic attack by the bromide ion to occur from the opposite face. libretexts.orglibretexts.org

Regioselectivity and Stereospecificity in Halogen Addition Processes

The addition of halogens like Br₂ to an alkene is a stereospecific reaction, resulting in anti-addition. libretexts.orglibretexts.org This means the two bromine atoms add to opposite faces of the double bond. For (Z)-1-bromo-2-pentene, the initial formation of the bromonium ion can occur on either face of the double bond. The subsequent backside attack by the bromide ion at one of the carbons of the ring leads to the formation of a pair of enantiomeric products. libretexts.org

The reaction is generally not regioselective when a symmetrical reagent like Br₂ is used, as both carbons in the bromonium ion are similarly substituted and susceptible to attack. libretexts.org However, the addition of an unsymmetrical reagent like HBr proceeds with regioselectivity. In the absence of peroxides, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the most stable carbocation intermediate. quimicaorganica.orglibretexts.org For (Z)-1-bromo-2-pentene, protonation at C2 would yield a secondary carbocation stabilized by the adjacent bromine, while protonation at C3 would yield a secondary carbocation. The inductive effect of the existing bromine atom can influence the regioselectivity. In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.com

| Reagent | Mechanism | Intermediate | Regioselectivity | Stereochemistry |

| Br₂ in CCl₄ | Electrophilic Addition | Cyclic Bromonium Ion wikipedia.orglibretexts.org | Not applicable | Anti-addition libretexts.orglibretexts.org |

| HBr (no peroxides) | Electrophilic Addition | Carbocation masterorganicchemistry.com | Markovnikov quimicaorganica.org | Syn and Anti |

| HBr (with peroxides) | Radical Addition | Carbon Radical masterorganicchemistry.com | Anti-Markovnikov masterorganicchemistry.com | Syn and Anti |

Formation of Halohydrins via Nucleophilic Attack on Cyclic Halonium Ions

If the halogenation of (Z)-1-bromo-2-pentene is performed in a nucleophilic solvent, such as water, a halohydrin is formed instead of a dihalide. masterorganicchemistry.comlibretexts.org The reaction still proceeds through the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com

After the bromonium ion is formed, it is attacked by a nucleophile. In this scenario, water is present in a much higher concentration than the bromide ion and therefore acts as the dominant nucleophile. libretexts.org Water attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge, leading to anti-addition. libretexts.orgleah4sci.com This attack is regioselective; the water molecule preferentially attacks the more substituted carbon atom of the bromonium ion, as this carbon can better support the partial positive charge in the transition state. libretexts.orgwyzant.com A final deprotonation step by another water molecule yields the neutral bromohydrin product. leah4sci.com

Elimination Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate. In the case of alkenyl halides like (Z)-1-bromo-2-pentene, this process typically proceeds via a bimolecular elimination (E2) mechanism, especially in the presence of a strong base. askthenerd.comlibretexts.org The E2 reaction is a concerted, single-step process where a base abstracts a proton (β-hydrogen) while the leaving group (bromide) departs simultaneously, leading to the formation of a new π-bond. libretexts.orgksu.edu.sa

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry. libretexts.orgksu.edu.samgscience.ac.in In this conformation, the hydrogen atom to be removed and the bromine leaving group are on opposite sides of the carbon-carbon bond and lie in the same plane. This alignment allows for efficient orbital overlap in the transition state to form the new π-bond. ksu.edu.sa For (Z)-1-bromo-2-pentene, removal of a hydrogen atom from the C3 position would lead to the formation of 1,3-pentadiene, while removal from the allylic C4 position would result in 1,4-pentadiene.

The distribution of products in dehydrohalogenation reactions is governed by several key factors. The structure of the substrate, the strength and steric bulk of the base, and the solvent all play crucial roles in determining the regioselectivity and stereoselectivity of the reaction. numberanalytics.com Generally, reactions favor the formation of the most stable, more substituted alkene, a principle known as Zaitsev's rule. libretexts.org However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the abstraction of a less sterically hindered proton, leading to the formation of the less substituted alkene, known as the Hofmann product. ksu.edu.sa

Table 1: Factors Influencing Product Distribution in Dehydrohalogenation

| Factor | Influence on Reaction Outcome | Example |

| Base Strength | Strong bases (e.g., alkoxides, hydroxides) favor the E2 mechanism over substitution (SN2) or unimolecular (E1) pathways. ksu.edu.sanumberanalytics.com | Potassium ethoxide promotes a faster E2 reaction compared to a weaker base like ethanol. |

| Base Size (Steric Hindrance) | Bulky bases favor the formation of the less substituted (Hofmann) product by abstracting the most accessible β-hydrogen. ksu.edu.sa | Potassium tert-butoxide often yields the terminal alkene, whereas sodium ethoxide yields the more substituted internal alkene. |

| Substrate Structure | The stability of the potential alkene products influences the major product. More substituted alkenes are generally more stable (Zaitsev's Rule). libretexts.org | Dehydrohalogenation of 2-bromobutane (B33332) preferentially forms 2-butene (B3427860) over 1-butene. |

| Solvent | Polar aprotic solvents can favor the E2 pathway. numberanalytics.com | Dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) are common solvents for E2 reactions. |

| Leaving Group | The rate of elimination is influenced by the leaving group's ability. The order of reactivity is typically I > Br > Cl > F. aakash.ac.in | An alkyl iodide will undergo elimination more readily than an alkyl chloride under identical conditions. |

Transition Metal-Catalyzed Transformations

(Z)-1-Bromo-2-pentene is a valuable substrate for a variety of transition metal-catalyzed reactions, which allow for the construction of complex molecular architectures with high degrees of control.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Alkenyl bromides, such as (Z)-1-bromo-2-pentene, are common electrophilic partners in these transformations. wikipedia.org Two of the most prominent examples are the Suzuki-Miyaura and Stille couplings.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgmdpi.com A key advantage of this reaction is the high tolerance for various functional groups and the generally mild reaction conditions. researchgate.netnih.gov

The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orglibretexts.org Stille couplings are valued for their ability to proceed under neutral conditions and their compatibility with a wide range of functional groups. nih.gov

A crucial feature of these palladium-catalyzed reactions with alkenyl halides is that they often proceed with retention of the double bond stereochemistry. wikipedia.orgwiley-vch.de This means that coupling (Z)-1-bromo-2-pentene would be expected to yield a product with a (Z)-configured double bond. However, Z-to-E isomerization can sometimes occur, depending on the specific catalyst, ligands, and reaction conditions employed. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Alkenyl Bromides

| Reaction Type | Alkenyl Bromide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Bromo-3-methyl-2-cyclopenten-1-one | Potassium (6-benzoyloxy)hexyltrifluoroborate | PdCl2(dppf)·CH2Cl2 / Cs2CO3 | 6-(2-Methyl-5-oxo-cyclopent-1-enyl)hexyl benzoate | 74% | nih.gov |

| Stille | (Z)-β-Bromostyrene | Tributyl(vinyl)stannane | Pd2(dba)3 / P(o-Tol)3 | (Z)-1-Phenyl-1,3-butadiene | 91% | rsc.org |

| Suzuki-Miyaura | 2-bromo-3-methyl-2-butene | Potassium (6-benzoyloxy)hexyltrifluoroborate | PdCl2(dppf)·CH2Cl2 / Cs2CO3 | 7,8-Dimethylnon-7-enyl benzoate | 93% | nih.gov |

| Stille | 1-Bromo-2-methylpropene | Tributyl(2-furyl)stannane | Pd(P(t-Bu)3)2 / DABCO | 2-(2-Methylprop-1-enyl)furan | 94% | rsc.org |

Brominated olefins like (Z)-1-bromo-2-pentene can participate as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). sigmaaldrich.com The presence of substituents on the olefin, such as a bromine atom, can significantly influence its reactivity and the stereochemical outcome of the cycloaddition. acs.orgscielo.org.mx

In some cases, the introduction of a bromine atom can stabilize the dienophile, reducing its propensity to dimerize and thereby increasing the yield of the desired cycloadduct. acs.org Diels-Alder reactions are known for their high degree of regio- and stereoselectivity, which is predictable under the Woodward-Hoffmann rules. wikipedia.org The resulting bromo-substituted cycloadducts are versatile intermediates, as the bromine atom can serve as a handle for subsequent transformations, such as debromination or further cross-coupling reactions. acs.org

Table 3: Examples of Diels-Alder Reactions with Brominated Dienophiles

| Diene | Brominated Dienophile | Conditions | Product | Yield (%) | Reference |

| Furan | 4-Bromo-5,5-dimethoxy-2-methyl-cyclohexa-2,4-dienone | Benzene, 80 °C | Bromo-cycloadduct | 85% | acs.org |

| Cyclopentadiene | N-Acryloyloxazolidinone | Cu(II)-bis(oxazoline) catalyst | Chiral cycloadduct | N/A | sigmaaldrich.com |

| Anthracene | C60 Fullerene | N/A | Fullerene adduct | N/A | sigmaaldrich.com |

The mechanism of palladium-catalyzed cross-coupling reactions is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orgnih.gov

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. In this step, the palladium complex inserts into the carbon-halogen bond (C-Br) of the electrophile, (Z)-1-bromo-2-pentene. wikipedia.orgwiley-vch.de This process oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a square planar organopalladium(II) intermediate. For alkenyl halides, this addition typically occurs with retention of the alkene's stereochemistry. wikipedia.org

Transmetalation : The organopalladium(II) intermediate then reacts with the organometallic nucleophile (e.g., an organoboron or organotin compound). In this step, the organic group from the nucleophile is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.orgwikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. nih.govrsc.org This step reduces the palladium back to its Pd(0) state, regenerating the active catalyst, which can then enter another catalytic cycle.

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Cycloaddition Reactions Involving Brominated Olefins

Radical Chemistry of Related Pentenyl Bromides

Pentenyl bromides are precursors to pentenyl radicals, which are key intermediates in a variety of synthetically useful transformations, particularly cyclization reactions. nih.govillinois.edu The radical is typically generated from the bromide via atom transfer using a radical initiator, such as tributyltin hydride (Bu₃SnH), or through photoredox catalysis. nih.govnih.gov

One of the most studied reactions of the 4-pentenyl radical (derived from 5-bromo-1-pentene) is the 5-exo-trig cyclization to form a cyclopentylcarbinyl radical. illinois.edusioc-journal.cnmdpi.com This intramolecular addition is generally favored over the alternative 6-endo cyclization according to Baldwin's rules for ring closure. The rate of this cyclization is so well-established that the 5-hexenyl radical (and its derivatives) is often used as a "radical clock" to time other fast radical reactions. illinois.edu

In addition to cyclization, pentenyl bromides can undergo intermolecular radical reactions. Atom Transfer Radical Addition (ATRA) involves the addition of an alkyl radical (generated from an alkyl bromide) across the double bond of an alkene. researchgate.netorganic-chemistry.org This process forms a new carbon-carbon bond and transfers the bromine atom to the resulting radical, propagating a chain reaction. organic-chemistry.org These radical-mediated processes offer powerful methods for forming carbon-carbon bonds and constructing cyclic systems under mild conditions. researchgate.netacs.orgacs.org

Table 4: Overview of Radical Reactions Involving Pentenyl Bromides and Related Systems

| Reaction Type | Substrate Type | Reagents/Conditions | Key Intermediate | Product Type | Reference |

| Radical Cyclization | 4-Pentenyl malonate | Mn(OAc)3 | 4-Pentenyl radical | Bicyclic γ-lactone | mdpi.com |

| Radical Cyclization | Bromomethyl-pentenylmalonate thioester | Bu₃SnH | Pentenyl radical | Six-membered ring | nih.gov |

| Atom Transfer Radical Addition (ATRA) | Alkenes + Alkyl Bromides | Photoredox catalyst (e.g., 4CzIPN), light | Alkyl radical | Hydroalkylation product | organic-chemistry.org |

| Reductive Coupling | Organic Bromides + Organic Iodides | Ni/Photoredox catalysis, Et₃N, light | Carbon radical | Cross-coupled C-C bond | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy in Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, making it an indispensable tool for studying organic radicals. libretexts.orgslideshare.net The technique provides detailed information about the electronic structure and local environment of the radical center. slideshare.net When a radical species like the (Z)-1-bromo-2-pentenyl radical is placed in a magnetic field, the unpaired electron can exist in two spin states. ESR spectroscopy measures the absorption of microwave radiation that induces transitions between these states. slideshare.netlibretexts.org

The resulting ESR spectrum yields critical parameters for characterizing a radical species. Although specific ESR data for the (Z)-1-bromo-2-pentenyl radical are not available in the reviewed literature, a hypothetical analysis would focus on two key features:

The g-factor: This is a dimensionless proportionality factor that is analogous to the chemical shift in NMR spectroscopy. libretexts.org For organic radicals, g-values are typically close to that of a free electron (g ≈ 2.0023). libretexts.org Deviations from this value can provide insight into the electronic structure, particularly the presence of heavy atoms like bromine, which can increase the g-value due to spin-orbit coupling.

Hyperfine Splitting (hfs): This feature arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ⁷⁹Br, ⁸¹Br). The splitting pattern and the magnitude of the hyperfine coupling constants (usually denoted as a) reveal the distribution of the unpaired electron's spin density across the molecule, thus helping to identify the radical's structure and conformation. nist.gov For the (Z)-1-bromo-2-pentenyl radical, one would expect to see couplings to the protons on the carbon atoms adjacent to the radical center.

The table below illustrates typical hyperfine coupling constants for related radical types to provide context for the kind of data ESR spectroscopy can yield.

Table 1: Representative Hyperfine Coupling Constants for Various Radical Types

| Radical Type | Interacting Nucleus | Typical Hyperfine Coupling Constant (Gauss) |

|---|---|---|

| Alkyl Radical (e.g., •CH₃) | α-H | 23 |

| Alkyl Radical (e.g., -CH₂•) | β-H | 20-30 |

| Vinyl Radical (e.g., H₂C=C•H) | α-H | 13-16 |

| Vinyl Radical (e.g., H₂C=C•H) | β-H (cis) | 34 |

Note: The data in this table are representative values for general radical types and not specific to the (Z)-1-bromo-2-pentenyl radical.

Conformational Isomerization and Thermodynamic Relationships of Radicals

Radicals, like other molecules, can exist in different spatial arrangements known as conformations. These conformations can interconvert through processes like bond rotation or, in the case of pyramidal radical centers, through inversion of configuration. libretexts.org The study of these conformational isomers and the thermodynamic principles governing their equilibrium is essential for understanding a radical's reactivity.

For the (Z)-1-bromo-2-pentenyl radical, conformational analysis would involve considering rotation around the C-C single bonds. The stability of different conformers is influenced by steric interactions and electronic effects. While specific experimental or computational data on the conformational isomerization of the (Z)-1-bromo-2-pentenyl radical is not present in the available literature, the principles of thermodynamics would govern the relationship between any existing conformers.

The relative populations of two conformers at equilibrium are determined by the change in Gibbs free energy (ΔG) between them. This relationship is described by the equation:

ΔG = -RTln(K_eq_)

where:

ΔG is the Gibbs free energy change.

R is the ideal gas constant.

T is the temperature in Kelvin.

K_eq_ is the equilibrium constant.

The Gibbs free energy itself is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): Relates to the difference in bond energies and steric strain between conformers. The conformer with lower energy (more stable) will be favored.

Entropy (ΔS): Relates to the difference in the degree of disorder or freedom of motion.

In the context of alkene isomerization, thermodynamic control generally favors the formation of the most stable isomer. For instance, trans (E) alkenes are typically more stable than cis (Z) alkenes due to reduced steric strain. acs.org A similar principle would apply to the conformers of a radical species.

The table below presents hypothetical thermodynamic data to illustrate the relationship between two radical conformers.

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Radical Isomerization

| Parameter | Value |

|---|---|

| Enthalpy Change (ΔH) | -5.0 kJ/mol |

| Entropy Change (ΔS) | -2.0 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -4.4 kJ/mol |

Note: This table contains illustrative data and does not represent actual experimental values for the (Z)-1-bromo-2-pentenyl radical.

This analysis indicates that the conformer designated as the "product" is thermodynamically more stable under these hypothetical conditions.

Applications of Z 1 Bromo 2 Pentene in Complex Organic Synthesis

Building Block for Natural Product Synthesis

The precise stereochemistry of (Z)-1-bromo-2-pentene is leveraged by synthetic chemists to construct intricate natural products with high fidelity.

Geometrically pure alkenyl halides are indispensable for the stereospecific synthesis of conjugated polyenes and enynes, which are structural motifs in numerous biologically active natural products like rhodopsins and enediyne antibiotics. acs.orgsharif.edu The (Z)-configuration of the double bond in (Z)-1-bromo-2-pentene is critical for creating complex molecules where this specific geometry is a requirement. acs.org

Research has demonstrated that (Z)-1-bromo-1-alkenes, a class of compounds to which (Z)-1-bromo-2-pentene belongs, are excellent substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. acs.orgresearchgate.net For instance, palladium-catalyzed hydrogenolysis of 1,1-dibromo dienes or enynes using tributyltin hydride (Bu₃SnH) cleanly produces geometrically pure (Z)-1-bromo dienes and enynes. acs.org These intermediates can then be coupled with other molecules in a stepwise or one-pot process to build larger conjugated systems. acs.orgresearchgate.net The reaction of a (Z)-1-bromo diene with a boronate under Suzuki conditions can yield an (E,Z,E)-1,3,5-triene, while reaction with a terminal alkyne via Sonogashira coupling produces a dienyne, all while retaining the original (Z)-geometry of the bromoalkene. acs.org Methods for synthesizing (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids under microwave irradiation have also been developed, further enabling their use in the rapid construction of terminal alkynes and enynes. organic-chemistry.orgresearchgate.net

(Z)-1-Bromo-2-pentene serves as a key starting material in the synthesis of specific bioactive molecules and insect pheromones. sigmaaldrich.comsigmaaldrich.cn Its applications include the synthesis of (+)-polyoxamic acid, a component of antifungal polyoxin (B77205) antibiotics, and (Z)-jasmone, a valuable fragrance and pheromone component. sigmaaldrich.comsigmaaldrich.cncdnsciencepub.comscribd.com

In the synthesis of polyoxamic acid, the chiral information is established through strategic reactions involving (Z)-1-bromo-2-pentene. scribd.com One reported synthesis involves the reaction of an epoxy aldehyde with 2-trimethylsilylthiazole, followed by ring-opening and a series of functional group manipulations to yield the target amino acid structure. scribd.com

The synthesis of (Z)-jasmone, a component of jasmine oil, can be achieved by alkylating 1,3-cyclopentanedione (B128120) with a (Z)-1-halo-2-pentene, followed by further transformations. cdnsciencepub.com A patented process describes the reaction of 3-methyl-2-cyclopentenone with a cis-pent-2-enyl halide (where the halide is chloro or bromo) in a two-phase system using a phase transfer agent to produce cis-jasmone. google.com

| Target Molecule | Starting Material | Key Reaction Type | Significance | Reference |

|---|---|---|---|---|

| (+)-Polyoxamic Acid | cis-1-Bromo-2-pentene | Coupling and functional group manipulation | Component of antifungal antibiotics | sigmaaldrich.comsigmaaldrich.cnscribd.com |

| (Z)-Jasmone | (Z)-1-Chloro-2-pentene / (Z)-1-Bromo-2-pentene | Alkylation of a cyclopentenone derivative | Fragrance and pheromone component | cdnsciencepub.comgoogle.comchemicalbook.com |

Construction of Polyene and Enyne Architectures with Defined Stereochemistry

Utilization in Fine Chemical Production

The reactivity and defined stereochemistry of (Z)-1-bromo-2-pentene make it a valuable intermediate in the production of high-value fine chemicals, including those for the pharmaceutical and agrochemical industries.

In the pharmaceutical sector, (Z)-1-bromo-2-pentene is an intermediate in the synthesis of complex molecules with potential therapeutic value. Its most notable application is in the synthesis of (+)-polyoxamic acid, the amino acid backbone of the polyoxin family of antifungal antibiotics used in agriculture. scribd.comchemicalbook.com The synthesis of chiral α-aryl glycines, which are important in cardiovascular and antibacterial drugs, highlights the general importance of intermediates that can introduce specific stereochemistry. acs.org

In agrochemical synthesis, beyond its use for creating antifungal components, the compound is a precursor for insect pheromones. sigmaaldrich.cn These pheromones can be used in pest management strategies as attractants for monitoring or mating disruption, offering an environmentally targeted approach to crop protection.

The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern chemistry, and (Z)-1-bromo-2-pentene is a tool for achieving this control. Its use in the total synthesis of (+)-polyoxamic acid is a clear example of how its predefined cis-alkene geometry is incorporated into a final product with multiple chiral centers. scribd.com

Furthermore, its role in building stereodefined polyene and enyne chains demonstrates its utility in creating specific organic scaffolds. acs.org Palladium-catalyzed reactions that preserve the (Z)-geometry of the double bond allow for the construction of complex linear structures with predictable shapes. acs.orgresearchgate.net This control is essential for creating molecules that can interact specifically with biological targets like enzymes or receptors, a foundational principle in drug design and the development of bioactive compounds. acs.orgresearchgate.net

Intermediates in Pharmaceutical and Agrochemical Synthesis

Applications in Polymer Science

While bromo-organic compounds and functionalized alkenes are utilized in polymer chemistry, for instance, in the copolymerization of ethylene (B1197577) with ω-bromoalkenes to create functionalized polyolefins, specific applications of (Z)-1-bromo-2-pentene in polymer science are not widely documented in the scientific literature. mdpi.com The synthesis of polymers often involves radical or catalytic polymerization of monomers. mdpi.combeilstein-journals.org Although the double bond in (Z)-1-bromo-2-pentene could theoretically participate in polymerization, and the bromo group could be used for post-polymerization modification, dedicated research focusing on this specific monomer appears to be limited.

Role as a Monomer or Functionalizing Agent in Polymerization Processes

The bifunctionality of (Z)-1-bromo-2-pentene, possessing a polymerizable alkene and a modifiable bromo group, suggests its potential as both a monomer and a functionalizing agent in polymer chemistry. The vinyl group can theoretically participate in various polymerization reactions, including radical, cationic, or coordination polymerization. The presence of the bromo substituent offers a reactive handle for subsequent chemical transformations.

However, a review of the current scientific literature does not provide specific examples of the homopolymerization of (Z)-1-bromo-2-pentene or its use as a comonomer in the synthesis of new polymeric materials. While the polymerization of other pentene isomers has been explored, the direct polymerization of this specific bromo-substituted variant remains an area for future investigation. researchgate.net Challenges in such a polymerization could arise from the potential for the allylic bromide to interfere with the polymerization catalyst or to act as a chain transfer agent, which could limit the molar mass of the resulting polymer. researchgate.net

Design of Modified Polymeric Materials via Post-Polymerization Functionalization

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers, thereby tailoring their properties for specific applications. nih.govwiley-vch.de This is often achieved by preparing a polymer with reactive "handles" that can be chemically altered after the main polymer chain has been formed. cmu.edu Halogenated functional groups, such as the bromo group in (Z)-1-bromo-2-pentene, are excellent candidates for such modifications through nucleophilic substitution reactions. rsc.org

In principle, a polymer backbone containing pendant (Z)-1-bromo-2-pentenyl groups could be functionalized by reacting the bromo-substituent with a variety of nucleophiles. This would allow for the introduction of a wide range of chemical moieties, including ethers, esters, amines, and other functional groups, leading to polymers with tailored properties such as altered solubility, thermal stability, or chemical reactivity. acs.orgnih.gov The "grafting to" approach, where pre-formed polymer chains with reactive end groups are attached to a backbone polymer, is a common method for creating graft copolymers. mdpi.com

Despite the theoretical potential, specific research detailing the use of (Z)-1-bromo-2-pentene for the post-polymerization functionalization of polymers is not extensively documented in the available literature. Studies on similar bromoalkenes, however, demonstrate the feasibility of such approaches. For instance, copolymers containing 11-bromo-1-undecene (B109033) have been successfully functionalized to create materials with enhanced properties. acs.org This suggests that (Z)-1-bromo-2-pentene could serve as a valuable, yet currently underexplored, tool for the design of novel functional polymers.

Synthesis of Fragrance and Flavor Compounds

A significant application of (Z)-1-bromo-2-pentene in complex organic synthesis is its role as a key intermediate in the preparation of high-value fragrance and flavor compounds. researchgate.net The specific stereochemistry and reactivity of this molecule make it an ideal precursor for the construction of complex targets, most notably cis-jasmone.

Cis-jasmone is a highly prized component of jasmine oil, possessing a characteristic warm, floral, and spicy aroma. Its synthesis has been a long-standing goal for organic chemists due to its importance in the fragrance industry. cdnsciencepub.com One effective synthetic route to (Z)-jasmone utilizes (Z)-1-bromo-2-pentene or a closely related halide. cdnsciencepub.comchemicalbook.com

A reported synthesis involves the alkylation of 1,3-cyclopentanedione with (Z)-1-chloro-2-pentene. cdnsciencepub.com This step introduces the required five-carbon side chain with the correct cis-double bond geometry. The resulting product is then converted into a β-bromo enone. The final key step is the reaction of this enone with a lithium dimethylcuprate reagent, which proceeds via a conjugate addition-elimination mechanism to install the methyl group and form the cyclopentenone ring of (Z)-jasmone in high yield. cdnsciencepub.com

The table below outlines a general synthetic sequence for cis-jasmone starting from a (Z)-2-pentenyl halide:

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 1,3-Cyclopentanedione, (Z)-1-halo-2-pentene | Base | 2-((Z)-pent-2-en-1-yl)cyclopentane-1,3-dione | Introduction of the cis-pentenyl side chain. |

| 2 | 2-((Z)-pent-2-en-1-yl)cyclopentane-1,3-dione | Triphenylphosphine dibromide, Triethylamine (B128534) | 3-Bromo-2-((Z)-pent-2-en-1-yl)cyclopent-2-en-1-one | Formation of the β-bromo enone intermediate. |

| 3 | 3-Bromo-2-((Z)-pent-2-en-1-yl)cyclopent-2-en-1-one | Lithium dimethylcuprate | (Z)-Jasmone | Introduction of the methyl group and formation of the final product. |

This synthetic strategy highlights the importance of (Z)-1-bromo-2-pentene as a precursor that provides the crucial (Z)-pent-2-enyl moiety, which is essential for the final structure and characteristic odor of cis-jasmone. The stereochemical integrity of the double bond in the starting material is maintained throughout the reaction sequence, demonstrating the utility of this compound in stereoselective synthesis.

Computational and Theoretical Studies on Z 1 Bromo 2 Pentene and Analogues

Quantum Mechanical Investigations of Stereoisomerism and Reactivity

Quantum mechanical (QM) methods are fundamental to elucidating the electronic structure and energy of molecules, offering a window into the factors that control their geometry and reactivity. For (Z)-1-bromo-2-pentene, these methods are crucial for understanding the nuances of its stereochemistry.

Analysis of Steric Interactions and Transition State Geometries

The (Z) configuration of 1-bromo-2-pentene implies that the higher priority groups, the bromomethyl group (CH2Br) and the ethyl group (CH2CH3), are on the same side of the carbon-carbon double bond. This arrangement can lead to steric strain, which influences the molecule's ground-state geometry and the energy barriers for isomerization.

Computational studies on similar substituted alkenes utilize methods like the Nudged Elastic Band (NEB) to map the minimum energy pathway between isomers. fossee.in This method allows for the identification of the transition state geometry, which is the highest energy point along the reaction coordinate. For the isomerization of (Z)-1-bromo-2-pentene to its (E)-isomer, the transition state would likely involve rotation around the C2-C3 double bond, a high-energy process that temporarily breaks the pi bond. msu.edu

Advanced computational workflows can automate the process of finding transition state geometries. amazonaws.com These methods use an initial guess for the transition state structure, which is then optimized using algorithms like the Berny method to locate the first-order saddle point on the potential energy surface. fossee.inamazonaws.com The presence of a single imaginary frequency in the vibrational analysis confirms the identification of a true transition state. fossee.in

Table 1: Hypothetical Transition State Geometry Parameters for the Isomerization of (Z)-1-bromo-2-pentene

| Parameter | (Z)-1-bromo-2-pentene (Ground State) | Transition State | (E)-1-bromo-2-pentene (Ground State) |

| C1-C2-C3-C4 Dihedral Angle | ~0° | ~90° | ~180° |

| C2-C3 Bond Length | ~1.34 Å | ~1.48 Å | ~1.34 Å |

| Br-C1-C2-C3 Dihedral Angle | Variable (depends on conformation) | Variable | Variable (depends on conformation) |

| Note: This table is illustrative and based on general principles of alkene isomerization. Actual values would require specific calculations. |

Energetic Landscapes of Isomerization Pathways

The relative stability of stereoisomers and the energy required to convert between them are critical aspects of their chemistry. For simple alkenes like 2-pentene, the trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric hindrance. The standard state Gibbs free energy change for the isomerization of cis-2-pentene (B165939) to trans-2-pentene (B94610) at 400 K is -3.67 kJ/mol, indicating the thermodynamic preference for the trans isomer. doubtnut.com

For (Z)-1-bromo-2-pentene, quantum mechanical calculations can predict the energy difference between the (Z) and (E) isomers and the activation energy for their interconversion. Studies on related bromoalkenes have shown that isomerization can be influenced by factors such as solvent and the presence of catalysts. uq.edu.auacs.org The energetic landscape would show two minima corresponding to the (Z) and (E) isomers, separated by the transition state. Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. amazonaws.comuq.edu.au

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and reactivity of molecules, offering a good balance between accuracy and computational cost. uomustansiriyah.edu.iq

Characterization of Intermolecular Interactions and Reaction Channels

DFT calculations are instrumental in understanding how (Z)-1-bromo-2-pentene interacts with other molecules, such as reactants, solvents, or catalysts. For instance, in studying cycloaddition reactions involving similar fluorinated alkenes, DFT has been used to analyze the polar nature of intermolecular interactions and to determine whether a reaction proceeds through a concerted or stepwise mechanism. nih.govresearchgate.net

In the context of reactions involving (Z)-1-bromo-2-pentene, DFT can be used to model various reaction channels. For example, in a nucleophilic substitution reaction, DFT can help elucidate the nature of the transition state and determine whether the reaction follows an SN1 or SN2 pathway. The presence of the double bond and the bromine atom allows for a variety of potential reactions, including allylic substitution and addition reactions. DFT studies on similar systems have explored the mechanisms of C-H activation and annulation catalyzed by transition metals, providing detailed insights into the multi-step reaction pathways. researchgate.net

Identification and Stability of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy intermediates. DFT calculations are crucial for identifying these species and assessing their stability. In reactions of haloalkenes, intermediates such as carbocations or radicals can be formed. For example, the mechanism of electrophilic addition to an alkene involves the formation of a bromonium ion intermediate.

DFT studies can model the geometry and energy of these intermediates. For example, research into cycloaddition reactions has attempted to locate zwitterionic intermediates, which are molecules with both a positive and a negative charge. nih.govresearchgate.net Although in some cases these intermediates are not found to be stable points on the potential energy surface, the analysis provides a deeper understanding of the reaction mechanism. nih.govresearchgate.net The stability of potential intermediates in reactions of (Z)-1-bromo-2-pentene would be influenced by the electronic effects of the bromine atom and the alkyl groups.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics and DFT are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

MD simulations can be used to explore the conformational landscape of flexible molecules like (Z)-1-bromo-2-pentene. The rotation around the single bonds (C1-C2 and C3-C4) leads to different conformers. Conformational analysis of similar molecules, such as 1-pentylamine and various fluorinated alkanes, has been successfully performed using a combination of computational methods and experimental data like NMR spectroscopy. nih.govacs.orgworldscientific.com These studies identify the most stable conformers and the energy barriers between them.

Exploring Conformational Flexibility and Dynamic Behavior of Bromoalkenes

The conformational flexibility and dynamic behavior of bromoalkenes, including (Z)-1-bromo-2-pentene, are dictated by the rotation around their single carbon-carbon bonds. Computational and theoretical chemistry provides powerful tools to explore the potential energy surface associated with these rotations, identifying stable conformers and the energy barriers that separate them. These studies are crucial for understanding the molecule's structure, reactivity, and interactions.

The rotation around the C2-C3 single bond in (Z)-1-bromo-2-pentene is of particular interest as it governs the spatial relationship between the bromomethyl group and the ethyl group. The presence of the double bond introduces rigidity at the C1-C2 bond, but the adjacent single bonds allow for a range of conformations. The relative energies of these conformers are influenced by a combination of steric hindrance, torsional strain, and stereoelectronic effects like hyperconjugation. msu.edu

Theoretical investigations into the rotational barriers of similar small organic molecules often employ methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3, MP4), often with coupled-cluster methods like CCSD(T) for higher accuracy. nih.gov These methods are used to calculate the energy of the molecule as a function of a specific dihedral angle, generating a rotational energy profile.

For a molecule like (Z)-1-bromo-2-pentene, the rotation of the bromomethyl group relative to the double bond is a key conformational event. msu.edu The energy profile of this rotation would likely show conformers where a C-H or C-Br bond eclipses the C=C double bond. The relative energies of these eclipsed and staggered conformations determine the rotational barrier. msu.edunih.gov

In analogous systems like 1-butene, the eclipsing of a methyl group with the double bond results in what is known as allylic strain. For (Z)-1-bromo-2-pentene, similar interactions involving the bromomethyl group and the ethyl group across the double bond would be significant in determining conformational preferences. The cis configuration of the alkyl groups in the (Z)-isomer introduces additional steric considerations compared to its (E)-isomer counterpart. msu.edu

The following interactive table illustrates a hypothetical potential energy surface for the rotation around the C2-C3 bond of (Z)-1-bromo-2-pentene, based on principles from computational studies of analogous alkenes. The dihedral angle is defined by the Br-C1-C2-C3 atoms. The energies are representative values to demonstrate the concept of rotational barriers and conformer stability.

Table 1: Hypothetical Rotational Energy Profile for the C1-C2 Bond in (Z)-1-Bromo-2-Pentene.

Computational studies on related haloalkanes have shown that factors like hyperconjugative interactions can significantly influence conformational stability. msu.edu For instance, stabilizing interactions between the σ C-H bonds and the π* antibonding orbital of the double bond can lower the energy of specific rotamers. msu.edu In bromoalkenes, the electronegativity of the bromine atom and its potential for electronic interactions also play a role.

The dynamic behavior of these molecules at different temperatures can be simulated using molecular dynamics (MD). These simulations can provide insights into the rates of interconversion between different conformers and the time-averaged structural properties of the molecule. nih.gov

Advanced Analytical Methodologies in Z 1 Bromo 2 Pentene Research

Spectroscopic Techniques for Elucidating Reaction Products and Intermediates

Spectroscopy is a cornerstone in the analysis of (Z)-1-bromo-2-pentene, providing detailed information about its molecular structure and the presence of various functional groups.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. uzh.ch For (Z)-1-bromo-2-pentene, with a molecular formula of C₅H₉Br, the mass spectrum will show a molecular ion peak. lookchem.comchemsrc.com Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. uci.edudocbrown.info This isotopic pattern is a characteristic signature for bromine-containing compounds. docbrown.info

Fragmentation patterns in the mass spectrum provide further structural information. The high-energy ionization process can cause the molecule to break apart into smaller, charged fragments, and the analysis of these fragments can help to deduce the original structure. uzh.chsrce.hr

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uzh.chlibretexts.org In the IR spectrum of (Z)-1-bromo-2-pentene, characteristic absorption bands would be expected for the C=C double bond and the C-H bonds. libretexts.org The C=C stretching vibration for an alkene typically appears in the region of 1680-1640 cm⁻¹. libretexts.orglibretexts.org The stretching vibrations for the sp² C-H bonds (on the double bond) are expected above 3000 cm⁻¹, while the sp³ C-H bond stretches (in the ethyl and bromo-methyl groups) appear below 3000 cm⁻¹. libretexts.org The C-Br stretching frequency is typically found in the fingerprint region of the spectrum, at lower wavenumbers.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| =C-H Stretch | 3100-3000 |

| C-H Stretch (sp³) | 3000-2850 |

| C=C Stretch | 1680-1640 |

| C-H Bend | 1470-1350 |

| C-Br Stretch | 690-515 |

| Source: General IR absorption ranges for functional groups. libretexts.orgcore.ac.uk |

Electron Spin Resonance (ESR) for Radical Species Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.orgsciencepublishinggroup.com While (Z)-1-bromo-2-pentene itself is not a radical, ESR can be employed to study reaction mechanisms involving this compound where radical intermediates are formed. icmab.es For instance, in certain addition or substitution reactions initiated by radical initiators, ESR could be used to detect and characterize any transient radical species, providing insight into the reaction pathway. cytothesis.us

Chromatographic Methods for Mixture Analysis and Isomer Separation

Chromatography is essential for separating components of a mixture and for determining the purity and isomeric ratio of a sample.

Gas Chromatography (GC) for Quantitative Analysis and Isomer Ratio Determination

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like (Z)-1-bromo-2-pentene. slideshare.net It is particularly useful for separating isomers and for quantitative analysis. bibliotekanauki.pl By using a capillary column with a suitable stationary phase, it is possible to separate the (Z)- and (E)-isomers of 1-bromo-2-pentene. vurup.sk The retention time, the time it takes for a compound to travel through the column, will differ for the two isomers, allowing for their identification and quantification. core.ac.uk

The area under each peak in the chromatogram is proportional to the amount of that compound present in the mixture. bibliotekanauki.pl Therefore, GC can be used to determine the isomeric ratio in a sample of 1-bromo-2-pentene, which is crucial for assessing the stereoselectivity of a synthesis. rsc.org Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS, providing a powerful tool for analyzing complex reaction mixtures. researchgate.net

| Compound Name | CAS Number |

| (Z)-1-Bromo-2-pentene | 7348-78-9 |

| (E)-1-Bromo-2-pentene | 7348-71-2 |

High-Performance Liquid Chromatography (HPLC) for Preparative Scale Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in chemical research and pharmaceutical development for the isolation and purification of compounds from complex mixtures. nih.gov In the context of (Z)-1-bromo-2-pentene research, preparative HPLC is an indispensable tool for obtaining the high-purity material required for structural elucidation, subsequent synthetic steps, and detailed analytical characterization. shimadzu.comwarwick.ac.uk The primary goal of preparative HPLC is to isolate a target compound, rather than simply quantify it, which necessitates different strategic considerations compared to analytical HPLC. warwick.ac.uk

The separation of the (Z)-isomer of 1-bromo-2-pentene is often complicated by the presence of its geometric counterpart, the (E)-isomer, as well as unreacted starting materials and other byproducts from the synthesis reaction. The subtle structural differences between geometric isomers require highly efficient separation techniques. Research on other compounds with E/Z isomers, such as acrivastine, has demonstrated that reversed-phase HPLC can be successfully developed to achieve significant resolution between such isomers, a principle that is directly applicable to the purification of (Z)-1-bromo-2-pentene. nih.gov

In a practical application, (Z)-1-bromo-2-pentene was used to alkylate an N-(3,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide intermediate. Following the reaction, the resulting crude material was purified using preparative reversed-phase (RP) HPLC with an acetonitrile (B52724)/water mobile phase to yield the desired product, demonstrating the utility of this technique for purifying products derived from (Z)-1-bromo-2-pentene. google.com

Research Findings & Methodologies

The development of a preparative HPLC method for (Z)-1-bromo-2-pentene typically involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. This is a common and scalable approach for halogenated alkanes and alkenes. sielc.comsielc.com